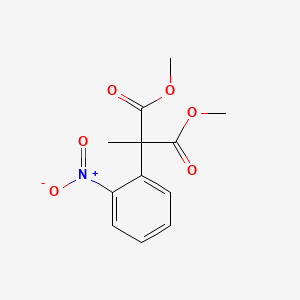

2-甲基-2-(2-硝基苯基)丙二酸二甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dimethyl 2-methyl-2-(2-nitrophenyl)malonate is a derivative of malonic acid . It is a common reagent for organic synthesis used, for example, as a precursor for barbituric acid . It is also used in the malonic ester synthesis . It can be synthesized from dimethoxymethane and carbon monoxide .

Synthesis Analysis

The synthesis of Dimethyl 2-methyl-2-(2-nitrophenyl)malonate involves a solution of dimethyl malonate in anhydrous tetrahydrofuran (THF), which is cooled to 0°C and treated with sodium hydride (NaH). The resulting suspension is then stirred at 0°C for 15 minutes and subsequently treated with a solution of the compound in anhydrous THF .科学研究应用

合成及分子结构分析

- Jiménez-Cruz 等人(2003 年)的研究重点是合成 2-[3-(4-硝基苯基)-1 H -吡唑-5-基]乙基丙二酸二甲酯一水合物,并使用核磁共振、X 射线衍射和从头算计算研究其分子结构。该化合物呈现独特的结构特征,包括吡唑环和乙烯丙二酸二甲酯骨架,这对于理解相关化合物的化学性质和潜在应用至关重要 (Jiménez-Cruz 等人,2003 年)。

合成过程中的中间化合物

- Baudoux 等人(1998 年)研究了与 2-甲基-2-(2-硝基苯基)丙二酸二甲酯相关的化合物,作为菊酸合成的中间体。这些中间体在导致商业和科学上重要化合物的合成途径中起着至关重要的作用 (Baudoux 等人,1998 年)。

质子转移反应

- Schroeder 等人(1996 年)探讨了各种 N 碱在乙腈中对(4-硝基苯基)丙二酸二甲酯的去质子化作用,从而深入了解了质子转移反应的机理。这项研究有助于更深入地了解该化合物在各种化学过程中的化学反应性和潜在应用 (Schroeder 等人,1996 年)。

有机合成中的立体化学

- Hrast 等人(1999 年)对合成相关化合物中涉及的立体化学进行了研究,强调了立体化学控制在创造具有特定取向的分子中的重要性,这对于药物应用和材料科学至关重要 (Hrast 等人,1999 年)。

新型化学转化

- Nair 等人(1997 年)和 Selvakumar 等人(2001 年)的研究展示了涉及丙二酸二甲酯化合物的多种新型化学转化。这些转化对于开发新的合成方法和创造在各个领域具有潜在应用的新型化合物至关重要 (Nair 等人,1997 年),(Selvakumar 等人,2001 年)。

配位化学中的应用

- Korkut 等人(2011 年)探讨了丙二酸二甲酯衍生物在合成非外围取代的四(二己基丙二酸二甲酯)酞菁中的应用,这是配位化学中一个重要的领域,在材料科学和催化中都有应用 (Korkut 等人,2011 年)。

安全和危害

Dimethyl 2-methyl-2-(2-nitrophenyl)malonate is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, or vapors of the compound, and to use personal protective equipment. In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

作用机制

Target of Action

It is known that malonate derivatives, such as dimethyl malonate, are commonly used in organic synthesis . They can act as precursors for various compounds, suggesting a broad range of potential targets.

Mode of Action

As a derivative of malonic acid, it may share some of the chemical behaviors of other malonates. For instance, Dimethyl malonate is known to undergo enantioselective palladium-catalyzed allylic substitution reactions .

Biochemical Pathways

Malonate derivatives are often involved in the malonic ester synthesis , which is a method for making substituted carboxylic acids.

属性

IUPAC Name |

dimethyl 2-methyl-2-(2-nitrophenyl)propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO6/c1-12(10(14)18-2,11(15)19-3)8-6-4-5-7-9(8)13(16)17/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAZCFQMESGGPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])(C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2463239.png)

![(E)-2-Cyano-N-cyclopropyl-3-[2-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2463240.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2463245.png)

![1-[4-[3-(Difluoromethoxy)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2463248.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide](/img/structure/B2463256.png)

![N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)